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molecular formula C8H18O B8343024 4,5-Dimethyl-hexan-2-ol

4,5-Dimethyl-hexan-2-ol

Cat. No. B8343024
M. Wt: 130.23 g/mol
InChI Key: KHSOOQUMPPYGAW-UHFFFAOYSA-N
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Patent
US08772533B1

Procedure details

Methylmagnesium chloride (CH3MgCl) in tetrahydrofuran (THF) (3 M, 1.8 L) was charged into a flame-dried 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a condenser, and a dropping funnel. The reaction flask was cooled with an external bath to about 15-20° C. 3,4-Dimethyl-pentenal (prepared as above) (422 g) was fed over about 2-3 hours to allow the exotherm temperature at about 30-35° C. After the feeding was completed, the reaction mass was aged for about 2 hours. GC analysis determined a conversion rate of about 96%. The reaction mixture was poured into a mixture of ice and acetic acid (300 g). The organic layer was separated and washed sequentially with brine (500 mL) and sodium carbonate (5%, 300 mL), and further fractional distilled to provide 4,5-dimethyl-hexan-2-ol (410 g) with a boiling point of 114° C. at 90 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 L
Type
solvent
Reaction Step One
Quantity
422 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[Mg]Cl.[CH3:4][C:5]([CH:9]([CH3:11])[CH3:10])=[CH:6][CH:7]=[O:8].[C:12](O)(=O)C>O1CCCC1>[CH3:4][CH:5]([CH:9]([CH3:11])[CH3:10])[CH2:6][CH:7]([OH:8])[CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Cl
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.8 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
422 g
Type
reactant
Smiles
CC(=CC=O)C(C)C
Step Three
Name
Quantity
300 g
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
17.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
CUSTOM
Type
CUSTOM
Details
at about 30-35° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed sequentially with brine (500 mL) and sodium carbonate (5%, 300 mL)
DISTILLATION
Type
DISTILLATION
Details
further fractional distilled

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(CC(C)O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 410 g
YIELD: CALCULATEDPERCENTYIELD 83.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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